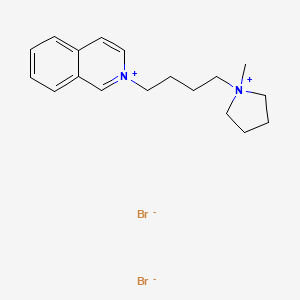
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide is a heterocyclic organic compound with the molecular formula C18H26Br2N2 and a molecular weight of 430.22 g/mol . This compound is known for its unique structure, which includes an isoquinolinium core and a pyrrolidinium moiety connected by a butyl chain. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide typically involves the reaction of isoquinoline with 1-methylpyrrolidine in the presence of a butylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrobromic acid to obtain the dibromide salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Substitution: New compounds with different nucleophiles replacing the bromide ions.
Aplicaciones Científicas De Investigación
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. It may also interact with cellular membranes, altering their permeability and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Isoquinolinium, 2-(4-(1-methylpyrrolidinio)butyl)-, dibromide can be compared with other similar compounds, such as:
Isoquinolinium derivatives: Compounds with different substituents on the isoquinolinium core.
Pyrrolidinium derivatives: Compounds with variations in the pyrrolidinium moiety.
Quaternary ammonium salts: Compounds with similar quaternary ammonium structures but different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of isoquinolinium and pyrrolidinium moieties, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64047-56-9 |
|---|---|
Fórmula molecular |
C18H26Br2N2 |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C18H26N2.2BrH/c1-20(14-6-7-15-20)13-5-4-11-19-12-10-17-8-2-3-9-18(17)16-19;;/h2-3,8-10,12,16H,4-7,11,13-15H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZMRKFJJMIJVTLK-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCC1)CCCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


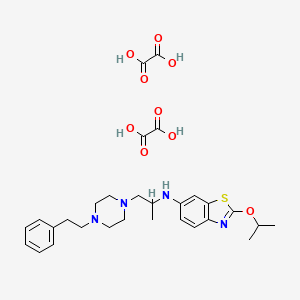
![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
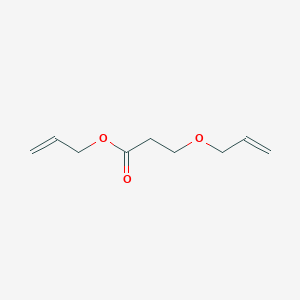


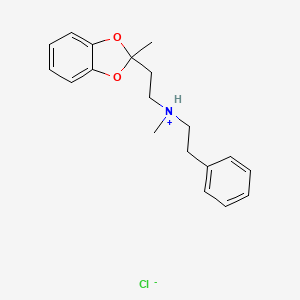
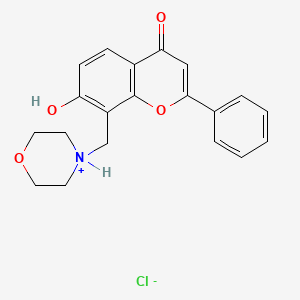
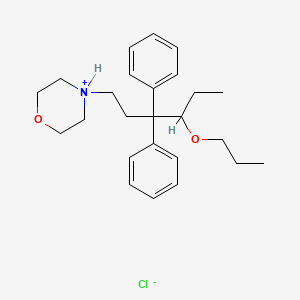
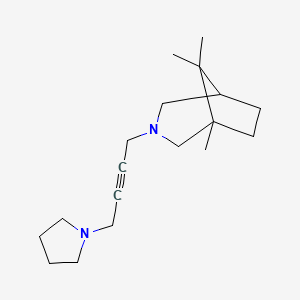
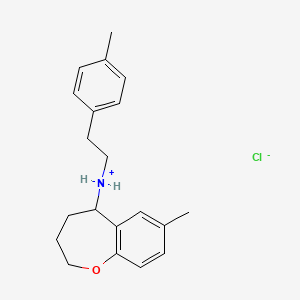
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
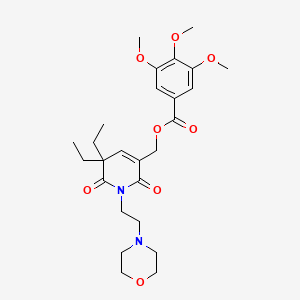
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
